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Compound of Interest

Compound Name: 3-Bromo-6-fluoropyridazine

Cat. No.: B1444523

3-Bromo-6-fluoropyridazine is a halogenated heterocyclic compound of significant interest in
the fields of medicinal chemistry and materials science. As a substituted pyridazine, its
electron-deficient aromatic core, functionalized with two distinct halogens, offers a versatile
platform for the synthesis of complex molecular architectures. The strategic placement of a
bromine atom, ideal for transition metal-catalyzed cross-coupling reactions, and a fluorine
atom, which can modulate physicochemical properties and serve as a leaving group in
nucleophilic substitutions, makes this molecule a highly valuable building block for drug
discovery programs and the development of novel functional materials.

This guide provides a comprehensive overview of the known and predicted properties of 3-
Bromo-6-fluoropyridazine, its characteristic reactivity, and robust protocols for its synthetic
manipulation, empowering researchers to fully leverage its synthetic potential.

Molecular Identity and Physicochemical Properties

The fundamental identity of 3-Bromo-6-fluoropyridazine is established by its unique
molecular structure and associated identifiers.

Caption: Molecular Structure of 3-Bromo-6-fluoropyridazine.

Table 1: Core Compound Identifiers
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Identifier

CAS Number

Value

1353854-35-9

Source

Molecular Formula

C4H2BrFN2

| Molecular Weight | 176.97 g/mol | |

Table 2: Predicted Physicochemical Properties While extensive experimental data for this

specific molecule is not widely published, its properties can be reliably predicted based on its

structure and comparison with similar halogenated heterocycles.

Predicted Value /

Property . Justification
Observation
White to off-white crystalline Typical for small, halogenated
Appearance , .
solid aromatic compounds.
The planar, polar structure
allows for efficient crystal
Melting Point Moderately high lattice packing, leading to a
higher melting point than non-
polar analogues.
High polarity and molecular
Boiling Point > 200 °C (at atm. pressure) weight suggest a relatively
high boiling point.
) ) The polar pyridazine core and
Soluble in polar organic o
C-F bond enhance solubility in
solvents (DMF, DMSO, ] ) )
N ] ] ) polar organic media, while the
Solubility Dioxane); sparingly soluble in

non-polar solvents; poorly

soluble in water.

overall structure is not
conducive to extensive

hydrogen bonding with water.

Spectroscopic Profile for Structural Verification

Confirmation of the structure and purity of 3-Bromo-6-fluoropyridazine relies on standard

spectroscopic techniques. The following data represent the expected spectral characteristics
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for a researcher seeking to verify its synthesis.

Table 3: Expected Spectroscopic Data

Technique Expected Observations

Two signals in the aromatic region (6 7.5-
8.5 ppm). Each signal will appear as a

a1 NIV doublet of doublets (dd) due to coupling
with the adjacent proton and a smaller
through-space or through-bond coupling

to the *°F atom.

Four distinct signals in the aromatic region (o

110-160 ppm). The carbons bonded to fluorine
+*C NMR o o

and bromine will show characteristic shifts and

coupling constants (JC-F).

A single signal, likely a doublet of doublets (dd),
19F NMR g g y (dd)

coupled to the two nearby aromatic protons.

| Mass Spec. (El) | A characteristic isotopic pattern for the molecular ion (M*) peak due to the
presence of one bromine atom (“°Br and 8!Br in ~1:1 ratio). |

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of 3-Bromo-6-fluoropyridazine is dominated by the differential reactivity of
its C-Br and C-F bonds. This dichotomy allows for highly selective, stepwise functionalization,
which is a cornerstone of modern synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) at the C6-
Position

Expert Insight: The pyridazine ring is inherently electron-deficient due to the inductive and
mesomeric effects of its two adjacent nitrogen atoms. This effect is significantly amplified by the
strongly electron-withdrawing fluorine atom at the C6 position. Consequently, the C6 carbon is
highly electrophilic and susceptible to attack by nucleophiles. In SNAr reactions, the C-F bond
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is preferentially cleaved over the C-Br bond because fluoride is an excellent leaving group in
the context of an activated aromatic system.

Nucleophile (Nu-H)
Base (e.g., K2CO3)

Solvent (e.g., DMSO)
Heat

3-Bromo-6-fluoropyridazine

1. Nucleophilic Attack at C6

Meisenheimer Complex
(Anionic Intermediate)

2. Elimination of F~

6-Substituted-3-bromopyridazine

. Isolation

Aqueous Workup
& Purification
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Click to download full resolution via product page
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Trustworthy Protocol: Synthesis of 3-Bromo-6-(morpholino)pyridazine

This protocol provides a self-validating method for the SNAr reaction, a foundational
transformation for this substrate.

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 3-Bromo-6-fluoropyridazine (1.0 eq), morpholine (1.2 eq), and anhydrous
potassium carbonate (2.0 eq).

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate
concentration of approximately 0.5 M.

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the
reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is
consumed (typically 4-12 hours).

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water,
which will precipitate the crude product.

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under
vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) or
purify by column chromatography on silica gel to yield the pure product.

Validation: Confirm the structure of the product by NMR spectroscopy and mass
spectrometry.

Palladium-Catalyzed Cross-Coupling at the C3-Position

Expert Insight: The carbon-bromine bond is significantly weaker and more polarizable than the
carbon-fluorine bond. This makes the C-Br bond the exclusive site for oxidative addition to a
low-valent palladium(0) catalyst, the rate-determining step in most cross-coupling reactions.
This remarkable selectivity allows for the installation of carbon-carbon or carbon-heteroatom
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bonds at the C3 position while preserving the fluorine atom for potential subsequent SNAr
reactions.

Solvent (e.g., Dioxane/H20)
Inert Atmosphere (N2/Ar)
Heat

Arylboronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4)
Base (e.g., Cs2CO3) Ligand (if needed)

I
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I
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Caption: Workflow for a selective Suzuki cross-coupling reaction.

Trustworthy Protocol: Synthesis of 3-Aryl-6-fluoropyridazine via Suzuki Coupling
This protocol details a robust and reproducible method for Suzuki cross-coupling.

Reaction Setup: In a Schlenk flask, combine 3-Bromo-6-fluoropyridazine (1.0 eq), the
desired arylboronic acid (1.2 eq), cesium carbonate (2.5 eq), and
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq).

Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon).
Repeat this cycle three times to ensure an oxygen-free environment.

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via

syringe.

Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by
TLC or LC-MS. The reaction is typically complete within 6-18 hours.

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the
mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash
the filter pad with additional ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude
residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6-
fluoropyridazine.

Validation: Characterize the final product by NMR and mass spectrometry to confirm its
identity and purity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-6-fluoropyridazine is not widely
available, data from closely related analogues such as 3-bromo-5-fluoropyridine and 3-bromo-
6-fluoropyridin-2-amine suggest the following precautions.
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Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause
respiratory irritation. May be harmful if swallowed.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and
chemical-resistant gloves. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly
after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Applications in Medicinal Chemistry and Drug
Discovery

The 3-bromo-6-fluoropyridazine scaffold is a privileged structure in modern drug discovery

for several key reasons:

Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, thereby
improving the pharmacokinetic profile of a drug candidate.

Modulation of pKa: The electron-withdrawing nature of the pyridazine ring and fluorine atom
can lower the pKa of adjacent basic centers, which can be crucial for optimizing cell
permeability and target engagement.

Bioisosterism: The pyridazine ring is often used as a bioisostere for other aromatic systems,
offering a unique vector space for substituent placement and improved physicochemical
properties.

Synthetic Handle: As demonstrated, the bromine atom serves as a reliable and versatile
point for late-stage functionalization, allowing for the rapid generation of compound libraries
to explore structure-activity relationships (SAR).

This versatile building block is frequently employed in the synthesis of kinase inhibitors, G-

protein coupled receptor (GPCR) modulators, and other targeted therapies where precise

control over molecular geometry and electronics is paramount.
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 To cite this document: BenchChem. [Introduction: The Strategic Value of 3-Bromo-6-
fluoropyridazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1444523#physical-and-chemical-properties-of-3-
bromo-6-fluoropyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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